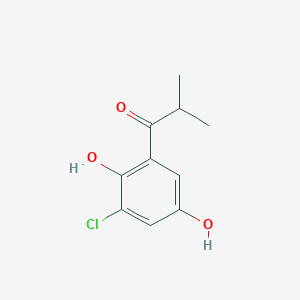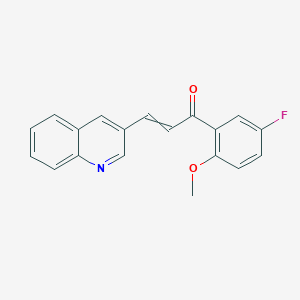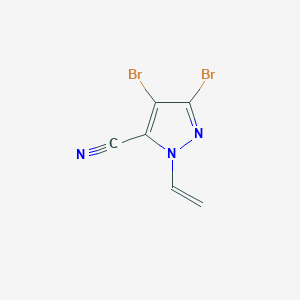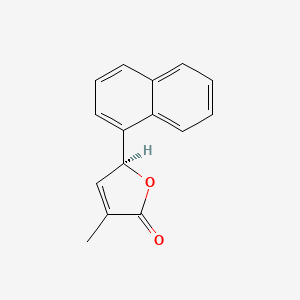
1-(3-Chloro-2,5-dihydroxyphenyl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-2,5-dihydroxyphenyl)-2-methylpropan-1-one is an organic compound with a unique structure that includes a chloro-substituted phenyl ring and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-chloro-2,5-dihydroxybenzaldehyde with a methylating agent under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, utilizing advanced chemical reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-2,5-dihydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(3-Chloro-2,5-dihydroxyphenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2,5-dihydroxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding, while the chloro group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1-(3-Chloro-2,5-dihydroxyphenyl)ethanone
- 3-Chloro-2,5-dihydroxybenzaldehyde
- 3-Chloro-2,5-dihydroxybenzoic acid
Uniqueness: 1-(3-Chloro-2,5-dihydroxyphenyl)-2-methylpropan-1-one is unique due to its specific substitution pattern and the presence of both hydroxyl and chloro groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
918310-93-7 |
|---|---|
Molecular Formula |
C10H11ClO3 |
Molecular Weight |
214.64 g/mol |
IUPAC Name |
1-(3-chloro-2,5-dihydroxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H11ClO3/c1-5(2)9(13)7-3-6(12)4-8(11)10(7)14/h3-5,12,14H,1-2H3 |
InChI Key |
UGHYVYKZUVXHCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=C(C(=CC(=C1)O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Propyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14182073.png)
![3,5-Dichloro-n-[(1-cyclobutyl-4-fluoropiperidin-4-yl)methyl]benzamide](/img/structure/B14182080.png)


![(2R)-2-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B14182103.png)
![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one](/img/structure/B14182107.png)



![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde](/img/structure/B14182130.png)
![3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid](/img/structure/B14182131.png)
![Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14182145.png)
![Ethyl 4-{[2-(2-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B14182155.png)
![1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-7-(phenylmethyl)-](/img/structure/B14182160.png)
